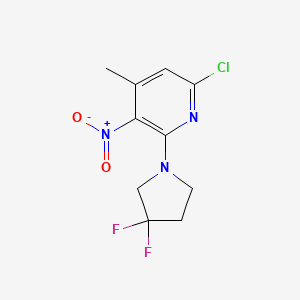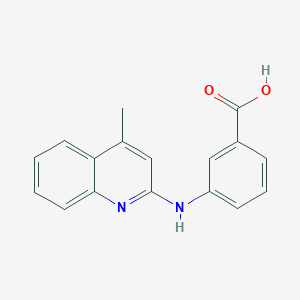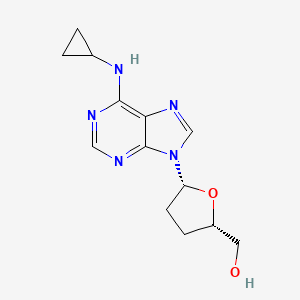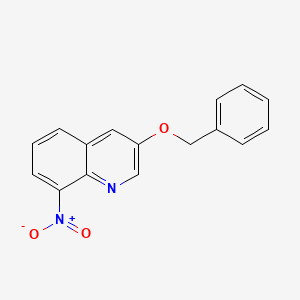
6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine is a heterocyclic compound that contains a pyridine ring substituted with chloro, difluoropyrrolidinyl, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Halogenation: Chlorination of the pyridine ring.
Substitution: Introduction of the difluoropyrrolidinyl group through nucleophilic substitution.
Alkylation: Addition of the methyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxyl group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-carboxy-3-nitropyridine.
Reduction: 6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of advanced materials with specific electronic properties.
Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine.
- 6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine.
- 6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-aminopyridine.
Uniqueness
6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methyl) groups, along with the difluoropyrrolidinyl moiety, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H10ClF2N3O2 |
|---|---|
Molecular Weight |
277.65 g/mol |
IUPAC Name |
6-chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine |
InChI |
InChI=1S/C10H10ClF2N3O2/c1-6-4-7(11)14-9(8(6)16(17)18)15-3-2-10(12,13)5-15/h4H,2-3,5H2,1H3 |
InChI Key |
MMUWIBBLMCUEDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1[N+](=O)[O-])N2CCC(C2)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-4-(4-chlorophenoxy)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11848774.png)


![N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B11848788.png)


![{1-[N-(Cyclopentanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11848812.png)






